methyl 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate
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Description
Methyl 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate is a useful research compound. Its molecular formula is C18H24N6O5 and its molecular weight is 404.427. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Chemical Properties
- One study focused on the synthesis of potential carcinostatic agents, discussing the properties of purinyl derivatives as potential inhibitors in the biosynthesis of adenosine monophosphate (AMP), highlighting the complex synthetic pathways involved in creating such compounds (Wanner, Hageman, Koomen, & Pandit, 1978).
- Research on the synthesis of 4-ethoxymethylene-2-phenyl-5(4H)-oxazolene as a synthon for creating 2H-pyran-2-ones further illuminates the intricate chemical reactions and potential applications of these compounds in medicinal chemistry and material science (Kočevar, Kepe, Petrič, Polanc, & Verček, 1992).
Potential Therapeutic Applications
- Antioxidant and anti-inflammatory properties were studied in a series of new derivatives containing the pyrazole ring, showing significant inhibition of free radical oxidation processes and lipid peroxidation, suggesting therapeutic potential in treating inflammation and oxidative stress-related conditions (Кorobko, Hadjipavlou-Litina, & Logoyda, 2018).
Pharmacological Characterization
- A selective antagonist ligand for A2B adenosine receptors, MRE 2029-F20, showcases the compound's role in receptor-ligand interactions, providing a basis for developing therapeutic agents targeting specific adenosine receptor subtypes, demonstrating the compound's utility in pharmacological research (Baraldi et al., 2004).
Properties
IUPAC Name |
methyl 2-[8-(3,5-dimethylpyrazol-1-yl)-7-(2-ethoxyethyl)-3-methyl-2,6-dioxopurin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O5/c1-6-29-8-7-22-14-15(19-17(22)24-12(3)9-11(2)20-24)21(4)18(27)23(16(14)26)10-13(25)28-5/h9H,6-8,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXXPBIMGLKHTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)CC(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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